molecular formula C15H15N5O3S B2833197 (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034488-26-9

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2833197
CAS No.: 2034488-26-9
M. Wt: 345.38
InChI Key: HDXKUMQPXUBNAP-UHFFFAOYSA-N
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Description

The compound (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that features an indole ring, a triazole ring, and an azetidine ring. These structural components are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone are largely attributed to the presence of the indole nucleus in its structure . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of this compound are diverse and significant. The compound has been found to exhibit cytotoxic activities against various tumor cell lines . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, it has been found to inhibit the polymerization of tubulin, a key protein involved in cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is thermally stable, with decomposition onset temperatures ranging from 147–228 °C . It also exhibits long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The azetidine ring is then incorporated via nucleophilic substitution reactions. Common reagents used in these steps include acetic acid, hydrochloric acid, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted indole, triazole, and azetidine derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: is unique due to the combination of these three rings in a single molecule, which enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

1H-indol-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-9-16-18-15(19)24(22,23)11-7-20(8-11)14(21)13-6-10-4-2-3-5-12(10)17-13/h2-6,9,11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXKUMQPXUBNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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